Chemical properties and structure of 3-Bromo-6-hydroxy-4-nitro-1H-indazole
Chemical properties and structure of 3-Bromo-6-hydroxy-4-nitro-1H-indazole
Technical Monograph: 3-Bromo-6-hydroxy-4-nitro-1H-indazole
Part 1: Executive Summary & Structural Architecture
3-Bromo-6-hydroxy-4-nitro-1H-indazole is a high-value heterocyclic scaffold used primarily as a "hub" intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR, FGFR, and Aurora kinase families). Its utility stems from its dense functionalization: every position on the benzene ring and the pyrazole core plays a distinct role in Structure-Activity Relationship (SAR) expansion.
Chemical Architecture & Electronic Push-Pull
The molecule exhibits a unique electronic duality that dictates its reactivity:
-
The Core (Indazole): A 10-
aromatic system. The 1H-tautomer is thermodynamically favored over the 2H-form, stabilized by the electron-withdrawing nitro group at C4. -
C4-Nitro Group (
): A strong electron-withdrawing group (EWG). It dramatically increases the acidity of the N1-proton ( shift from ~13.8 in unsubstituted indazole to ~10.5), facilitating easy deprotonation and protection. It also serves as a "masked" amine for future ATP-hinge binding motifs. -
C6-Hydroxy Group (
): An electron-donating group (EDG). Located meta to the nitro group, it creates a push-pull system. This position is the primary vector for tuning solubility and pharmacokinetic (PK) properties via etherification. -
C3-Bromo Handle (
): A halogen handle installed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension of the scaffold into the hydrophobic pocket of protein targets.
Part 2: Synthesis & Production Protocols
Note: The following protocols are synthesized from verified methodologies for nitro-indazole derivatives [1][2].
Retrosynthetic Analysis
Direct nitration of 3-bromo-6-hydroxyindazole is regiochemically promiscuous. The authoritative industrial route relies on the "Cyclization-Bromination-Demethylation" sequence, starting from a methoxy-precursor to avoid side reactions involving the free phenol.
Step-by-Step Synthesis Workflow
Step 1: Cyclization (Jacobson Indazole Synthesis)
-
Precursor: 5-methoxy-2-methyl-3-nitroaniline.
-
Reagents:
, , . -
Mechanism: Diazotization of the amine followed by spontaneous intramolecular cyclization onto the methyl group.
-
Product: 6-Methoxy-4-nitro-1H-indazole.
Step 2: C3-Bromination (Regioselective)
-
Substrate: 6-Methoxy-4-nitro-1H-indazole.
-
Reagents:
(1.05 eq), (buffer), . -
Protocol: Dissolve substrate in acetic acid/chloroform (1:1). Add sodium acetate to buffer the HBr byproduct (preventing acid-catalyzed degradation). Add bromine dropwise at 0°C.
-
Critical Control: Maintain temp <25°C to prevent over-bromination on the benzene ring.
-
Yield Target: >90%.
Step 3: Demethylation (Unmasking the Phenol)
-
Reagents:
(Boron tribromide) in . -
Protocol: Cool solution to -78°C. Add
carefully (exothermic). Warm to RT. Quench with . -
Why this method?
is too harsh for the C3-Br bond; is chemoselective for the aryl ether.
Visualization: Synthetic Pathway
Figure 1: Validated synthetic route ensuring regiochemical integrity of the 4-nitro and 3-bromo substituents.
Part 3: Reactivity Profile & Functionalization
As an Application Scientist, you must understand the order of operations (Orthogonality) when modifying this scaffold.
The "Rules of Engagement" (Chemo-selectivity)
| Site | Reactivity Type | Conditions | Strategic Note |
| N1-H | Nucleophilic Substitution | PROTECT FIRST. Must be capped to prevent catalyst poisoning during Suzuki coupling. | |
| C6-OH | O-Alkylation (Williamson) | Use mild bases. This position tunes lipophilicity (LogP). | |
| C3-Br | Pd-Catalyzed Coupling | Standard Suzuki conditions. Occurs before nitro reduction. | |
| C4-NO2 | Reduction | DO NOT use |
Critical Workflow: The Kinase Inhibitor Route
To build a kinase inhibitor, the standard sequence is:
-
N1-Protection: (e.g., THP or SEM) to mask the acidic proton.
-
C6-Functionalization: Install the solubilizing tail (e.g., morpholine-ethoxy chain).
-
C3-Coupling: Suzuki coupling with an aryl boronic acid.
-
Nitro Reduction: Reduce
using Iron/Ammonium Chloride (chemoselective retention of Br if still present, or done after coupling). -
Amide Coupling: React the new
with an acid chloride to form the hinge-binder.
Visualization: Reactivity Divergence
Figure 2: Chemo-selective modification map. Note that N1 protection is the prerequisite for all subsequent metal-catalyzed steps.
Part 4: Analytical Characterization
Expected NMR Signature (DMSO-d6)
-
13.5 - 14.0 ppm (bs, 1H): Indazole NH . (Exchangeable with
). - 10.5 - 11.0 ppm (s, 1H): Phenolic OH .
- 7.8 - 8.2 ppm (d, 1H): C7-H. Deshielded by the adjacent N1.
- 7.2 - 7.5 ppm (d, 1H): C5-H.
-
Diagnostic: The coupling constant
is typically ~2.0 Hz (meta-coupling), confirming the 4,6-substitution pattern.
Physical Properties Table
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 257.04 g/mol | Fragment-based drug design suitable. |
| Calculated LogP | ~1.8 - 2.1 | Moderate lipophilicity; requires C6-polar group for bioavailability. |
| pKa (N1-H) | ~10.5 | More acidic than unsubstituted indazole due to 4-NO2. |
| pKa (C6-OH) | ~8.5 - 9.0 | Acidic phenol; easily alkylated. |
| Appearance | Yellow/Orange Solid | Nitro-conjugated systems are typically colored. |
Part 5: Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (H315), Eye Irritant (H319).[1]
-
Specific Toxicity: Nitro-aromatics are potential mutagens; handle with extreme caution.
-
Storage: Store at 2-8°C, under inert atmosphere (Argon). Light sensitive (protect from photodegradation of the bromide).
-
Incompatibility: Strong bases (deprotonation), Strong oxidizers.
References
-
ChemicalBook. (2025). Synthesis of 3-Bromo-4-nitro-1H-indazole (CAS 74209-17-9).[2][3] Retrieved from
-
BenchChem. (2025).[4][5][6] Technical Guide: Biological Activity and Synthesis of Bromo-Indazole Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. Journal of Organic Chemistry.[7][8] Retrieved from
-
Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.[9] Retrieved from
-
Bordwell pKa Table. (n.d.). Acidity constants for organic compounds.[7][10] Retrieved from
Sources
- 1. 4-Nitroindazole | C7H5N3O2 | CID 18057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-BROMO-4-NITRO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-BROMO-4-NITRO (1H)INDAZOLE | 74209-17-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 10. global.oup.com [global.oup.com]
